ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
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Overview
Description
Ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a complex organic compound that features an indole ring, a methoxyphenyl group, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves the coupling of the indole and triazole intermediates with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity . The triazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group similar to the target compound.
1,2,4-Triazole: A simple triazole compound used in various chemical applications.
Uniqueness
Ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is unique due to its combination of an indole ring, a methoxyphenyl group, and a triazole ring, which confer distinct chemical and biological properties . This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
InChI |
InChI=1S/C23H24N4O3S/c1-4-20(22(28)30-5-2)31-23-26-25-21(18-14-24-19-9-7-6-8-17(18)19)27(23)15-10-12-16(29-3)13-11-15/h6-14,20,24H,4-5H2,1-3H3 |
InChI Key |
QVDAZRLRIJXUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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